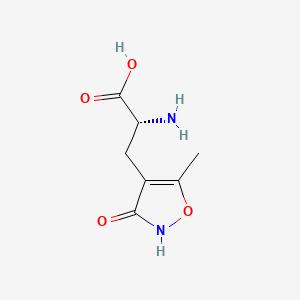

(R)-Ampa

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDAMDVQRQNNHZ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)NO1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83654-13-1 | |

| Record name | AMPA, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMPA, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45TJ02EL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (R)-AMPA, is a potent and selective agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the structure, synthesis, and pharmacological activity of this compound. It details experimental protocols for studying its effects on AMPA receptors and outlines the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Core Compound Structure and Properties

This compound is the inactive enantiomer of the prototypical AMPA receptor agonist, (S)-AMPA. While (S)-AMPA is the active form, the racemic mixture, (R,S)-AMPA, is often used in research. Understanding the fundamental properties of the core structure is crucial for its application in research.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoic acid | [1] |

| Synonyms | (-)-AMPA, D-AMPA | [1] |

| CAS Number | 83654-13-1 | [1] |

| Molecular Formula | C₇H₁₀N₂O₄ | [1] |

| Molecular Weight | 186.17 g/mol | [1] |

| Appearance | Solid powder | |

| Purity | >98% | |

| Storage | Dry, dark, and at 0 - 4°C for short term |

Synthesis of this compound

The enantiomerically pure synthesis of this compound is a critical process for detailed pharmacological studies. Chiral synthesis of α-amino acids often involves the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the α-carbon. A general approach for the synthesis of chiral α-substituted α-amino acid derivatives can be achieved through methods like Ni-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters.

A plausible synthetic route for this compound could involve the following conceptual steps:

-

Preparation of a suitable isoxazole precursor: This would involve the synthesis of 3-hydroxy-5-methylisoxazole.

-

Introduction of the side chain: A protected propionic acid derivative is introduced at the 4-position of the isoxazole ring.

-

Asymmetric amination: A chiral auxiliary or a stereoselective catalytic method is employed to introduce the amino group at the α-carbon with the desired (R)-configuration.

-

Deprotection: Removal of protecting groups to yield the final this compound product.

The enantiomers of related compounds have been successfully prepared by reacting (S)-3,4-didehydroproline and (R)-3,4-didehydroproline with ethoxycarbonylformonitrile oxide, highlighting a strategy that could be adapted for this compound synthesis.

Pharmacology and Quantitative Data

This compound's primary pharmacological role is as a ligand for the AMPA receptor, a subtype of ionotropic glutamate receptors. While the (S)-enantiomer is the active agonist, understanding the binding and functional characteristics of both enantiomers is important for structure-activity relationship studies.

Binding Affinity

The binding affinity of ligands to the AMPA receptor is typically determined through competitive radioligand binding assays. In these assays, the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]AMPA) from the receptor is measured.

| Ligand | Receptor/Tissue | Assay Type | IC₅₀ (μM) | Reference |

| (RS)-AMPA | Rat cortical membranes | [³H]AMPA binding | 0.04 ± 0.005 | |

| Thio-AMPA | Rat cortical membranes | [³H]AMPA binding | 1.8 ± 0.13 | |

| 4-Br-HIBO | Rat cortical membranes | [³H]AMPA binding | 0.65 ± 0.12 |

Functional Potency

The functional potency of AMPA receptor agonists is often assessed using electrophysiological techniques, such as whole-cell patch-clamp recordings from neurons or cell lines expressing AMPA receptors. The half-maximal effective concentration (EC₅₀) is a key parameter determined from these experiments.

| Ligand | Preparation | Assay Type | EC₅₀ (μM) | Reference |

| (RS)-AMPA | Rat cortical slice | Electrophysiology | 3.5 ± 0.2 | |

| Thio-AMPA | Rat cortical slice | Electrophysiology | 15.0 ± 2.4 | |

| 4-Br-HIBO | Rat cortical slice | Electrophysiology | 22 ± 0.6 | |

| (RS)-AMPA | CA1 pyramidal neurons | Whole-cell patch clamp | 11 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of a test compound for the AMPA receptor.

Materials:

-

Rat cortical membranes (or other tissue/cell preparation expressing AMPA receptors)

-

[³H]AMPA (radioligand)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and cocktail

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, add the membrane preparation, a fixed concentration of [³H]AMPA, and the test compound at varying concentrations.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure AMPA receptor-mediated currents in response to agonist application and determine the EC₅₀.

Materials:

-

Cultured neurons or brain slices

-

External solution (aCSF) containing: NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer (e.g., HEPES), bubbled with 95% O₂/5% CO₂.

-

Internal pipette solution containing: a potassium salt (e.g., K-gluconate), salts (e.g., MgCl₂, NaCl), a buffer (e.g., HEPES), EGTA, ATP, and GTP.

-

Patch pipettes (borosilicate glass)

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Agonist solution (e.g., (R,S)-AMPA)

-

Antagonist solution (e.g., NBQX) to confirm specificity.

Procedure:

-

Prepare the neuronal culture or brain slice and place it in the recording chamber perfused with external solution.

-

Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette while applying positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.

-

Apply the AMPA receptor agonist at various concentrations to the neuron and record the resulting inward currents.

-

To confirm that the currents are mediated by AMPA receptors, co-apply a selective antagonist like NBQX.

-

Plot the peak current amplitude against the logarithm of the agonist concentration and fit the data with a Hill equation to determine the EC₅₀.

Signaling Pathways and Molecular Interactions

Activation of AMPA receptors by agonists like (S)-AMPA initiates a cascade of intracellular signaling events that are fundamental to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

AMPA Receptor Activation and Ion Influx

The binding of an agonist to the AMPA receptor induces a conformational change that opens the ion channel, leading to a rapid influx of sodium ions (Na⁺) and, in the absence of the edited GluA2 subunit, calcium ions (Ca²⁺). This influx causes depolarization of the postsynaptic membrane.

Figure 1. AMPA receptor activation and subsequent ion influx.

Downstream Signaling in Synaptic Plasticity

The influx of Ca²⁺ through AMPA receptors (and NMDA receptors, which are often co-activated) triggers various downstream signaling cascades involving protein kinases. These kinases play a crucial role in modulating AMPA receptor function and trafficking, which are central to synaptic plasticity.

Figure 2. Downstream signaling pathways activated by AMPA receptor stimulation.

Experimental Workflow for Studying AMPA Receptor Signaling

A typical workflow to investigate the effects of a compound like this compound on AMPA receptor signaling involves a combination of biochemical and electrophysiological techniques.

Figure 3. Logical workflow for characterizing this compound's pharmacological profile.

Conclusion

This compound, as a stereoisomer of a key excitatory neurotransmitter analog, serves as an important tool for dissecting the stereo-pharmacology of the AMPA receptor. This guide has provided a detailed overview of its structure, synthesis, and the experimental methodologies used to characterize its interaction with AMPA receptors. The provided signaling pathways and experimental workflows offer a framework for researchers to design and execute studies aimed at understanding the intricate role of AMPA receptors in neuronal function and dysfunction. A thorough understanding of these concepts is essential for the development of novel therapeutic agents targeting the glutamatergic system.

References

(R)-AMPA and its Interaction with Glutamate Receptors: A Technical Guide

This in-depth guide provides a comprehensive overview of the mechanism of action of (R)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((R)-AMPA) on glutamate receptors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile. This document synthesizes available data on its binding affinity, efficacy, and impact on ion channel kinetics, alongside detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Introduction to AMPA Receptors and this compound

AMPA receptors (AMPARs) are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] They are crucial for synaptic plasticity, learning, and memory.[1] AMPARs are tetrameric structures composed of four subunits (GluA1-4), with the subunit composition determining the receptor's functional properties, including ion permeability and gating kinetics.[1]

AMPA, the prototypical agonist for which these receptors are named, exists as two stereoisomers: (S)-AMPA and this compound. The (S)-enantiomer is the more biologically active form, exhibiting higher potency and efficacy at AMPA receptors. Consequently, much of the available literature focuses on (S)-AMPA or the racemic mixture, (R,S)-AMPA. This guide will focus on the less active (R)-enantiomer, supplementing with data from the racemic mixture where specific this compound data is unavailable, and will highlight the established stereoselectivity of the AMPA receptor.

Mechanism of Action of this compound

The fundamental mechanism of action of this compound involves binding to the ligand-binding domain (LBD) of the AMPA receptor subunits, inducing a conformational change that leads to the opening of the associated ion channel. This allows for the influx of cations, primarily Na+ and in some cases Ca2+, resulting in depolarization of the postsynaptic membrane.

Binding to the AMPA Receptor

This compound acts as a competitive agonist at the glutamate binding site on the AMPA receptor. However, studies have demonstrated a clear stereoselectivity, with the (R)-enantiomer exhibiting a lower binding affinity compared to the (S)-enantiomer.

Quantitative Data on Binding Affinity

Specific binding affinity (Ki or Kd) values for this compound across different AMPA receptor subunits are not widely reported in the literature. However, competitive binding assays using radiolabeled (S)-AMPA have established a rank order of potency, confirming the lower affinity of the (R)-enantiomer. Data for racemic (R,S)-AMPA provides an estimate of the combined activity of both enantiomers.

| Compound | Receptor Subunit(s) | Binding Affinity (Ki/Kd) | Notes |

| (R,S)-AMPA | Rat Cortex Membranes | Kd = 5.49 nM (high affinity site), 52 nM (low affinity site) | Data for the racemic mixture. |

| (S)-AMPA | Rat Brain Synaptic Membranes | Higher affinity than this compound | Rank order established by inhibition of (S)-[3H]AMPA binding. |

| This compound | Rat Brain Synaptic Membranes | Lower affinity than (S)-AMPA | Rank order established by inhibition of (S)-[3H]AMPA binding. |

Efficacy and Potency in Channel Activation

The efficacy (maximal response) and potency (concentration required to elicit a half-maximal response, EC50) of this compound are also lower than those of (S)-AMPA. The potency of AMPA receptor agonists is influenced by the subunit composition and the presence of splice variants (flip/flop isoforms).

Quantitative Data on Efficacy and Potency

Direct EC50 values for this compound on specific AMPA receptor subunit combinations are scarce. The available data for (R,S)-AMPA on cultured neurons and expressed receptors provide an indication of its potency.

| Compound | Receptor Composition | EC50 | Cell Type/System |

| (R,S)-AMPA | Native AMPA Receptors | 17 µM | Cultured Rat Cortical Neurons |

| (R,S)-AMPA | Native AMPA Receptors | 11 µM | Cultured Rat Spinal Cord Neurons |

| (R,S)-AMPA | Homomeric GluR1-flop | 12 µM | Xenopus Oocytes |

Effects on Ion Channel Kinetics

AMPA receptor agonists influence the rates of channel deactivation (closure after removal of the agonist) and desensitization (closure in the continued presence of the agonist). While specific kinetic data for this compound is limited, studies on various AMPA receptor agonists have shown that agonist potency can influence these kinetics. Generally, higher potency agonists are associated with slower deactivation rates.

Signaling Pathways

Activation of AMPA receptors by agonists like this compound initiates a cascade of downstream signaling events, primarily triggered by the influx of Na+ and, for Ca2+-permeable AMPARs, Ca2+. These events are crucial for synaptic plasticity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with glutamate receptors.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for AMPA receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Synaptic membranes prepared from a brain region rich in AMPA receptors (e.g., rat cortex) or from cell lines expressing specific AMPA receptor subunits.

-

Radioligand: [³H]-(S)-AMPA or another suitable high-affinity radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled standard agonist (e.g., L-Glutamate or (S)-AMPA).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + Radioligand + Assay Buffer.

-

Non-specific Binding: Membrane preparation + Radioligand + Non-specific Binding Control.

-

Competition: Membrane preparation + Radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording this compound-evoked currents from cultured neurons or cells expressing AMPA receptors to determine EC50 and kinetic properties.

Materials:

-

Cell Culture: Primary neurons or a cell line (e.g., HEK293) expressing the desired AMPA receptor subunit combination.

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

-

Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2.

-

Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-6 MΩ.

-

Patch-Clamp Amplifier and Data Acquisition System.

-

Rapid Solution Exchange System.

-

This compound Stock Solution.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

-

Obtain Whole-Cell Configuration: Approach a cell with a patch pipette filled with internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ). Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Drug Application:

-

EC50 Determination: Apply increasing concentrations of this compound for a fixed duration (e.g., 500 ms) using a rapid solution exchange system. Record the peak current response at each concentration.

-

Deactivation Kinetics: Apply a brief pulse of a saturating concentration of this compound (e.g., 1-2 ms) and record the decay of the current after the agonist is removed.

-

Desensitization Kinetics: Apply a prolonged pulse of a saturating concentration of this compound (e.g., 500 ms) and record the decay of the current in the continued presence of the agonist.

-

-

Data Analysis:

-

EC50: Plot the normalized peak current against the log concentration of this compound and fit the data with the Hill equation to determine the EC50.

-

Kinetics: Fit the decay phases of the deactivation and desensitization currents with one or two exponential functions to obtain the time constants (τ).

-

Conclusion

This compound serves as a useful pharmacological tool for probing the stereoselectivity of the AMPA receptor. While it is established to be the less potent enantiomer compared to (S)-AMPA, a comprehensive quantitative characterization across various AMPA receptor subtypes is still lacking in the published literature. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the binding affinity, efficacy, and kinetic effects of this compound. Such studies will contribute to a more complete understanding of the structure-activity relationships of AMPA receptor agonists and will be valuable for the rational design of novel modulators targeting this critical class of neurotransmitter receptors. Further research is warranted to elucidate the specific downstream signaling consequences of activating AMPA receptors with this less potent enantiomer.

References

The Unseen Enantiomer: A Technical Guide to the Discovery, Synthesis, and Biological Role of (R)-AMPA

Executive Summary: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a cornerstone of neuroscience research, serving as the defining agonist for a major class of ionotropic glutamate receptors. While the (S)-enantiomer is widely recognized for its potent excitatory activity, its mirror image, the (R)-enantiomer, possesses a distinct and often overlooked pharmacological profile. This technical guide provides an in-depth exploration of the (R)-AMPA enantiomer, detailing its discovery, stereoselective pharmacology, methods for its chemical synthesis and chiral resolution, and the fundamental signaling pathways associated with AMPA receptors. This document is intended for researchers, neuroscientists, and professionals in drug development seeking a comprehensive understanding of AMPA stereochemistry and its implications.

Discovery and Stereoselective Pharmacology

The development of AMPA by Tage Honore and colleagues at the Royal Danish School of Pharmacy in the early 1980s was a pivotal moment in neuropharmacology.[1] It provided a selective tool to differentiate a specific subtype of glutamate receptors from NMDA and kainate receptors.[1] Initial syntheses produced a racemic mixture, (RS)-AMPA, which displayed potent excitatory effects.

Subsequent research focused on resolving the enantiomers and revealed a stark stereoselectivity. The biological activity resides almost exclusively in the (S)-enantiomer, which acts as a potent agonist at AMPA receptors.[2] In contrast, the (R)-enantiomer is significantly less active as an agonist and, in some contexts, has been shown to act as a weak competitive antagonist at non-NMDA receptors. This stereochemical division of labor is a common theme among AMPA receptor ligands, highlighting the precise structural requirements for receptor activation.

Data Presentation: Pharmacological Profiles

The profound difference in activity between enantiomers is not unique to AMPA itself but is observed across various AMPA-receptor-active compounds. The following table summarizes the pharmacological data for the enantiomers of AMPA and related analogs, illustrating the critical role of stereochemistry.

| Compound | Enantiomer | Activity Type | Receptor Target | Potency Metric | Value (µM) |

| AMPA | (S) | Agonist | AMPA Receptor | EC₅₀ | 3.5 |

| AMPA | (R) | Inactive/Weak Antagonist | AMPA Receptor | - | >100 |

| APPA | (S) | Agonist | AMPA Receptor | IC₅₀ | 6 |

| APPA | (S) | Agonist | AMPA Receptor | EC₅₀ | 230 |

| APPA | (R) | Antagonist | non-NMDA Receptor | pKᵢ (vs AMPA) | 3.54 |

| ATPA | (S) | Agonist | GluR1, GluR3, GluR4 | EC₅₀ | ~8-22 |

| ATPA | (S) | Agonist | GluR5 (Kainate) | EC₅₀ | 0.48 |

| ATPA | (R) | Antagonist | AMPA Receptor | Kᵢ | 33-75 |

| Thio-AMPA | (RS) | Agonist | AMPA Receptor | IC₅₀ | 1.8 |

| Thio-AMPA | (RS) | Agonist | AMPA Receptor | EC₅₀ | 15.0 |

Synthesis and Enantiomeric Resolution of this compound

The preparation of enantiomerically pure this compound involves two key stages: the initial synthesis of the racemic compound, (RS)-AMPA, followed by the separation of the two enantiomers, a process known as chiral resolution.

Experimental Protocol: Synthesis of Racemic (RS)-AMPA

While multiple synthetic routes exist, a representative method involves the construction of the 3-hydroxy-5-methylisoxazole core followed by the introduction of the aminopropionic acid side chain.

-

Isoxazole Synthesis: React ethyl acetoacetate with hydroxylamine to form 3-hydroxy-5-methylisoxazole.

-

Side Chain Introduction (Mannich Reaction): React the isoxazole with formaldehyde and a suitable amine (e.g., diethylamine) to introduce a side chain at the 4-position.

-

Conversion to Amino Acid: Convert the aminomethyl group to a nitrile, followed by hydrolysis to the carboxylic acid and introduction of the α-amino group. This often involves multi-step transformations, such as conversion to a halide, displacement with cyanide, and subsequent hydrolysis and amination.

-

Purification: The final racemic product, (RS)-AMPA, is purified by recrystallization or column chromatography.

Experimental Protocol: Chiral Resolution

The separation of (RS)-AMPA into its constituent enantiomers is the critical step to obtaining this compound. Two primary methods are employed.

Method A: Classical Resolution via Diastereomeric Salt Formation

This method relies on reacting the racemic mixture with a single enantiomer of another chiral compound (a resolving agent) to form a pair of diastereomers, which have different physical properties and can be separated.

-

Salt Formation: Dissolve (RS)-AMPA in a suitable solvent (e.g., aqueous ethanol). Add an equimolar amount of an enantiomerically pure chiral base, such as (R)-(+)-α-phenylethylamine.

-

Diastereomer Crystallization: The two diastereomeric salts, [this compound:(R)-Base] and [(S)-AMPA:(R)-Base], will form. Due to different solubilities, one salt will preferentially crystallize out of the solution upon cooling or slow evaporation.

-

Isolation: Filter the crystals to isolate the less soluble diastereomeric salt. The more soluble diastereomer remains in the filtrate.

-

Liberation of Enantiomer: Treat the isolated salt with a strong acid (e.g., HCl) to protonate the AMPA and separate it from the chiral base. The desired enantiomer (e.g., this compound) can then be isolated and purified by recrystallization.

-

Recovery: The other enantiomer can be recovered from the filtrate by a similar acidification and purification process.

Method B: Chiral High-Performance Liquid Chromatography (HPLC)

This is a modern analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the enantiomers as they pass through the column.

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amino acids.

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A typical mobile phase for normal-phase chiral chromatography might consist of a mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid) to improve peak shape.

-

Sample Preparation: Dissolve the (RS)-AMPA sample in the mobile phase at a known concentration.

-

Chromatographic Separation: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.

-

Fraction Collection: For preparative work, collect the eluent corresponding to the peak of the (R)-enantiomer.

-

Solvent Removal: Remove the mobile phase solvent under reduced pressure to yield the purified this compound.

Core Signaling Pathways of AMPA Receptors

AMPA receptors are central to fast excitatory neurotransmission and synaptic plasticity. Their function is mediated through several interconnected signaling pathways.

Canonical Ionotropic Signaling

This is the primary and most well-understood function of AMPA receptors. It involves the direct gating of an ion channel.

-

Agonist Binding: Glutamate or an agonist like (S)-AMPA binds to the ligand-binding domain of the AMPA receptor.

-

Conformational Change: This binding induces a conformational change in the receptor protein.

-

Channel Opening: The change opens the integral ion channel pore.

-

Ion Flux: The channel is primarily permeable to sodium (Na⁺) and potassium (K⁺) ions. The influx of Na⁺ down its electrochemical gradient is the dominant effect.

-

Depolarization: The influx of positive charge leads to a rapid depolarization of the postsynaptic membrane, generating an Excitatory Postsynaptic Potential (EPSP).

Flux-Independent (Metabotropic-like) Signaling

Recent evidence has shown that AMPA receptors can also initiate intracellular signaling cascades independent of ion flux, similar to metabotropic receptors. One key pathway involves the Src-family tyrosine kinase, Lyn.

-

Receptor Activation: Stimulation of the AMPA receptor, particularly the GluA2 subunit, recruits and activates the associated Lyn kinase.

-

Kinase Cascade: Activated Lyn initiates a downstream phosphorylation cascade, which includes the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

Gene Expression: The MAPK pathway can translocate to the nucleus and phosphorylate transcription factors.

-

Cellular Response: This leads to changes in gene expression, such as an increase in Brain-Derived Neurotrophic Factor (BDNF) mRNA, which can contribute to long-term changes in synaptic plasticity.

Receptor Trafficking in Synaptic Plasticity

The number of AMPA receptors at the synapse is not static. The dynamic regulation of their surface expression is a primary mechanism underlying long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

-

Long-Term Potentiation (LTP): High-frequency stimulation leads to strong postsynaptic depolarization, which removes the Mg²⁺ block from NMDA receptors. The resulting Ca²⁺ influx through NMDA receptors activates protein kinases like CaMKII. CaMKII then promotes the trafficking and insertion of AMPA receptors (especially those containing the GluA1 subunit) from intracellular stores into the postsynaptic membrane, strengthening the synapse.

-

Long-Term Depression (LTD): Low-frequency stimulation leads to a smaller, more prolonged increase in postsynaptic Ca²⁺. This preferentially activates protein phosphatases, which dephosphorylate AMPA receptors and their interacting proteins. This signals for the internalization (endocytosis) of AMPA receptors from the synaptic membrane, weakening the synapse.

References

Stereoisomer Activity of (R)-AMPA versus (S)-AMPA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a potent synthetic agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. As a chiral molecule, AMPA exists in two stereoisomeric forms: (R)-AMPA and (S)-AMPA. The stereochemistry of a ligand can dramatically influence its pharmacological activity, including its binding affinity, potency, and efficacy at its target receptor. This technical guide provides a comprehensive overview of the differential activity of this compound and (S)-AMPA, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows to aid researchers in the field of neuroscience and drug development.

It is widely established that the agonist activity of AMPA resides primarily in the (S)-enantiomer. (S)-AMPA is a potent agonist at AMPA receptors, while the (R)-enantiomer is generally considered to be the inactive isomer or a weak antagonist. This stereoselectivity is a critical consideration in the design and interpretation of pharmacological studies involving AMPA and its analogs.

Data Presentation: Quantitative Comparison of this compound and (S)-AMPA Activity

The following tables summarize the available quantitative data on the binding affinity and functional potency of the AMPA stereoisomers at AMPA receptors.

| Stereoisomer | Parameter | Value | Receptor/System | Reference |

| (S)-AMPA | Ki | 22 nM | Human Glutamate Receptor 1 | [1] |

| (S)-AMPA | EC50 | 3.5 µM | Not specified | [2] |

| (S)-AMPA | EC50 | 3 µM | Cultured murine cortical neurons (inducing neuronal cell death) | [3] |

| (RS)-AMPA | EC50 | 11 µM | Not specified | [4] |

| This compound | Activity | Inactive enantiomer/Weak antagonist | AMPA Receptors | [4] |

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound and the dissociation constant (Kd) of (S)-AMPA for AMPA receptors using a radiolabeled ligand such as [³H]-(S)-AMPA.

Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue or cell lines expressing specific AMPA receptor subtypes.

-

Radioligand: [³H]-(S)-AMPA.

-

Test Compounds: this compound and unlabeled (S)-AMPA.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(S)-AMPA (typically at or below its Kd), and varying concentrations of the unlabeled test compound (this compound or (S)-AMPA for competition curve). For saturation binding to determine the Kd of [³H]-(S)-AMPA, increasing concentrations of the radioligand are used.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the concentration of [³H]-(S)-AMPA to determine the Kd and Bmax (receptor density).

-

For competition binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value for this compound can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Determining Functional Activity (EC50/IC50)

This protocol outlines the procedure to measure the agonist potency (EC50) of (S)-AMPA and the antagonist activity (IC50) of this compound on AMPA receptors expressed in a cellular system.

Materials:

-

Cell Culture: HEK293 cells or neurons expressing AMPA receptors.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Internal Solution: e.g., containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

External Solution: e.g., containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4. To isolate AMPA receptor currents, antagonists for other receptors (e.g., picrotoxin for GABAA receptors, D-AP5 for NMDA receptors) are typically included.

-

Test Compounds: (S)-AMPA and this compound.

-

Patch-clamp amplifier and data acquisition system.

-

Perfusion system for rapid application of compounds.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Patching: Establish a whole-cell patch-clamp recording from a single cell.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Agonist Application ((S)-AMPA EC50):

-

Rapidly apply increasing concentrations of (S)-AMPA to the cell using a perfusion system.

-

Record the resulting inward currents.

-

Wash the cell with external solution between applications to allow for receptor recovery.

-

-

Antagonist Application (this compound IC50):

-

Apply a fixed, sub-maximal concentration of (S)-AMPA (e.g., its EC50) to elicit a stable baseline current.

-

In the continued presence of the agonist, co-apply increasing concentrations of this compound.

-

Record the inhibition of the agonist-evoked current.

-

-

Data Analysis:

-

For agonist activity, plot the normalized peak current amplitude against the log concentration of (S)-AMPA and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

For antagonist activity, plot the percentage of inhibition of the agonist-evoked current against the log concentration of this compound and fit the data to determine the IC50.

-

Mandatory Visualization

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by agonists like (S)-AMPA leads to the influx of cations (primarily Na⁺ and in some cases Ca²⁺), resulting in depolarization of the postsynaptic membrane. This initial electrical signal can trigger a cascade of downstream intracellular signaling events, often involving protein kinases that modulate receptor function and synaptic plasticity.

Caption: AMPA receptor activation and downstream signaling cascade.

Experimental Workflow for Stereoisomer Characterization

The following diagram illustrates a typical workflow for the comprehensive pharmacological characterization of stereoisomers at a target receptor.

Caption: Workflow for characterizing stereoisomer activity.

Conclusion

The stereochemical configuration of AMPA is a critical determinant of its pharmacological activity. (S)-AMPA is a potent agonist that activates AMPA receptors, leading to neuronal depolarization and the initiation of downstream signaling cascades. In contrast, this compound is largely inactive as an agonist and may possess weak antagonist properties. This pronounced stereoselectivity underscores the importance of using enantiomerically pure compounds in research to ensure the precise interpretation of experimental results. The methodologies and data presented in this guide provide a framework for the continued investigation of AMPA receptor pharmacology and the development of novel therapeutic agents targeting this crucial receptor system.

References

The Pivotal Role of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors in Long-Term Potentiation Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP) is a fundamental cellular mechanism underlying learning and memory. A key player in the induction and expression of LTP is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides an in-depth examination of the multifaceted role of AMPA receptors in LTP induction. We will explore the critical aspects of AMPA receptor subunit composition, their dynamic trafficking to and from the synapse, and the intricate signaling pathways that govern these processes. This document synthesizes key experimental findings, presents quantitative data in a structured format, and offers detailed diagrams to elucidate the molecular machinery of AMPA receptor-dependent synaptic plasticity.

Introduction: AMPA Receptors as Key Mediators of Synaptic Plasticity

Fast excitatory synaptic transmission in the central nervous system is primarily mediated by the ionotropic glutamate receptors, NMDA and AMPA receptors.[1] While NMDA receptors are crucial for initiating LTP, the subsequent expression and maintenance of this potentiation are largely dependent on changes in AMPA receptor function and number at the postsynaptic density (PSD).[2][3][4][5] LTP induction triggers a cascade of events leading to a sustained increase in the synaptic efficacy, which is often manifested as an increase in the amplitude of the excitatory postsynaptic current (EPSC) mediated by AMPA receptors.

It is important to clarify a potential point of confusion regarding nomenclature. The agonist that gives the AMPA receptor its name is (S)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. The (R)-enantiomer, (R)-AMPA, is generally considered to be inactive or significantly less potent at AMPA receptors. Therefore, this guide will focus on the endogenous AMPA receptors and their roles in LTP, rather than the effects of the this compound enantiomer.

The Role of AMPA Receptor Subunit Composition in LTP

AMPA receptors are tetrameric complexes typically composed of combinations of four different subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition of an AMPA receptor dictates its biophysical properties, such as ion permeability and channel kinetics, and plays a crucial role in its trafficking during synaptic plasticity.

-

GluA1-containing AMPA receptors: These are considered critical for the expression of LTP. The cytoplasmic C-terminal tail of the GluA1 subunit contains phosphorylation sites that are targets for various kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). Phosphorylation of these sites is a key step in the trafficking of GluA1-containing receptors to the synapse during LTP.

-

GluA2-containing AMPA receptors: The presence of a GluA2 subunit renders the AMPA receptor impermeable to calcium ions. Most AMPA receptors at mature synapses contain the GluA2 subunit. During LTP, there is evidence for an initial insertion of GluA2-lacking, calcium-permeable AMPA receptors (CP-AMPARs), which are later replaced by GluA2-containing receptors.

-

GluA3 and GluA4 subunits: These subunits are also involved in forming functional AMPA receptors, though their specific roles in LTP are less well-defined compared to GluA1 and GluA2.

Dynamic Trafficking of AMPA Receptors during LTP Induction

A central tenet of LTP expression is the activity-dependent increase in the number of AMPA receptors at the postsynaptic membrane. This is a highly dynamic process involving both the lateral diffusion of existing surface receptors and the exocytosis of new receptors from intracellular stores.

Lateral Diffusion and Trapping of AMPA Receptors

A significant pool of AMPA receptors exists on the extrasynaptic membrane and is constantly moving through lateral diffusion. Upon LTP induction, these mobile receptors can be trapped at the PSD, leading to a rapid increase in synaptic AMPA receptor number. This trapping is thought to be mediated by the interaction of AMPA receptor auxiliary subunits, such as stargazin, with PSD scaffolding proteins like PSD-95.

Exocytosis of AMPA Receptors

LTP induction also triggers the exocytosis of AMPA receptors from recycling endosomes to the postsynaptic membrane. This process is particularly important for providing a fresh supply of receptors to the synapse and for the long-term maintenance of LTP. The GluA1 subunit is again crucial in this process, as its C-terminal domain interacts with proteins involved in vesicular trafficking.

Signaling Pathways Governing AMPA Receptor Trafficking in LTP

The trafficking of AMPA receptors during LTP is tightly regulated by a complex network of signaling pathways initiated by the influx of calcium through NMDA receptors.

The Central Role of CaMKII

The rise in postsynaptic calcium activates CaMKII, a key kinase in LTP. Activated CaMKII can directly phosphorylate the GluA1 subunit of AMPA receptors at Serine 831, which enhances the single-channel conductance of the receptor. Furthermore, CaMKII plays a crucial role in the translocation of AMPA receptors to the synapse.

Other Key Signaling Molecules

Besides CaMKII, other signaling molecules are involved in modulating AMPA receptor trafficking, including:

-

Protein Kinase A (PKA): PKA can phosphorylate the GluA1 subunit at Serine 845, which also promotes the synaptic insertion of AMPA receptors.

-

Protein Kinase C (PKC): PKC is another kinase implicated in the regulation of AMPA receptor trafficking and function during LTP.

-

Scaffolding Proteins: Proteins like PSD-95, GRIP, and PICK1 are essential for anchoring AMPA receptors at the synapse and regulating their trafficking.

Quantitative Data on AMPA Receptor Dynamics in LTP

The following tables summarize key quantitative findings from studies investigating the role of AMPA receptors in LTP.

| Parameter | Control Condition | Post-LTP Induction | Reference |

| AMPA Receptor-mediated Current Amplitude | 1019 ± 47 pA | 1742 ± 173 pA | |

| AMPA Receptor Channel Number | 1642 ± 126 | 2771 ± 249 | |

| Single-channel Conductance (γ) | 9.3 ± 0.7 pS | 8.8 ± 0.9 pS (no significant change) | |

| Channel Maximum Open Probability (Po,max) | 0.87 ± 0.03 | 0.92 ± 0.01 (no significant change) | |

| AMPA Current Deactivation Time Constant | 3.2 ± 0.3 ms | 4.4 ± 0.3 ms |

Table 1: Changes in AMPA Receptor Properties Following LTP Induction.

| Genotype | LTP Induction | LTP Magnitude (% of baseline) | Reference |

| Wild-type | Tetanic stimulation | ~150-200% | |

| GluA1 knockout | Tetanic stimulation | Significantly reduced or absent | |

| GluA2 knockout | Tetanic stimulation | Normal or slightly enhanced |

Table 2: Genetic Evidence for the Role of AMPA Receptor Subunits in LTP.

Experimental Protocols

Electrophysiological Recording of LTP in Hippocampal Slices

Objective: To measure the potentiation of synaptic transmission following high-frequency stimulation.

Methodology:

-

Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from rodents.

-

Recording: Perform whole-cell patch-clamp or field potential recordings from CA1 pyramidal neurons.

-

Baseline Recording: Record baseline synaptic responses by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.05 Hz) for 10-20 minutes.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

-

Post-Induction Recording: Continue recording synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.

-

Intracellular Solution (for whole-cell, in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH adjusted to 7.2 with CsOH.

Imaging of AMPA Receptor Trafficking

Objective: To visualize the movement and synaptic accumulation of AMPA receptors during LTP.

Methodology:

-

Construct Expression: Express fluorescently tagged AMPA receptor subunits (e.g., pHluorin-tagged GluA1) in cultured neurons or in vivo using viral vectors.

-

Live-Cell Imaging: Perform time-lapse imaging of dendritic spines using confocal or two-photon microscopy.

-

LTP Induction: Induce LTP chemically (e.g., using glycine) or through two-photon glutamate uncaging at individual spines.

-

Image Analysis: Quantify the change in fluorescence intensity at synaptic sites before and after LTP induction to measure the accumulation of tagged AMPA receptors.

Visualizations of Signaling Pathways and Workflows

Caption: Signaling cascade for AMPA receptor insertion during LTP.

Caption: Workflow for an electrophysiological LTP experiment.

Conclusion

AMPA receptors are indispensable for the expression of long-term potentiation. The intricate interplay of their subunit composition, dynamic trafficking, and the signaling pathways that control these processes highlights the complexity of synaptic plasticity. A thorough understanding of these mechanisms is not only crucial for fundamental neuroscience research but also holds significant promise for the development of novel therapeutic strategies for cognitive disorders characterized by dysfunctional synaptic plasticity. Future research will likely focus on further dissecting the synapse-specific regulation of AMPA receptor trafficking and its role in different forms of learning and memory.

References

- 1. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Induction and expression of GluA1 (GluR-A)-independent LTP in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]

In Vivo Effects of (R)-AMPA on Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory synaptic transmission in the central nervous system. Its activation by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. The (R)-enantiomer of AMPA is a potent agonist at these receptors. Understanding the in vivo effects of (R)-AMPA is critical for elucidating the mechanisms of synaptic plasticity, learning, and memory, and for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides an in-depth overview of the effects of this compound on synaptic transmission, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. While direct quantitative data on the in vivo synaptic effects of exogenously applied this compound are limited in publicly available literature, this guide synthesizes findings from studies on AMPA receptor activation, trafficking, and modulation to provide a comprehensive framework.

Data Presentation: Quantitative Effects on Synaptic Transmission

The following tables summarize quantitative data related to AMPA receptor-mediated synaptic potentiation. It is important to note that these data are primarily derived from studies inducing long-term potentiation (LTP) through electrical stimulation, which inherently involves the activation of AMPA receptors by endogenous glutamate, rather than direct application of this compound.

| Parameter | Experimental Condition | Brain Region | Animal Model | Quantitative Change | Citation |

| Field Excitatory Postsynaptic Potential (fEPSP) Slope | High-Frequency Stimulation (LTP induction) | Hippocampus (CA1) | Rat | ~150-200% increase from baseline | [1] |

| AMPA Receptor-mediated EPSC Amplitude | Pairing protocol (2 Hz stimulation with depolarization) | Hippocampus (CA1) | Mouse | Significant long-lasting increase from baseline | [2] |

| [3H]AMPA Binding | LTP induction via perforant path stimulation | Hippocampus | Rat | Increased binding in various hippocampal subfields | |

| Single-Channel Conductance (GluA1-containing AMPARs) | CaMKII activation | Hippocampus (CA1) | Rat | Increased unitary conductance |

Table 1: Quantitative Changes in Synaptic Strength Following AMPA Receptor Activation

| Parameter | Modulator | Brain Region | Animal Model | Quantitative Effect | Citation |

| AMPA Receptor-mediated EPSCs | Cyclothiazide | Hippocampus (CA1) | Rat | Pronounced increase in EPSC amplitude | [3] |

| Cognitive Function (Water Maze) | PIMSD ((R,R)-arylpropylsulfonamide) | - | Mouse | Partial reversal of scopolamine-induced impairment | |

| Brain-Derived Neurotrophic Factor (BDNF) mRNA | CX614 (Ampakine) | Hippocampus | Rat | 5- to 10-fold increase |

Table 2: Effects of Positive Allosteric Modulators of AMPA Receptors

Experimental Protocols

In Vivo Electrophysiological Recording of AMPA Receptor-Mediated Synaptic Potentiation

This protocol describes a general procedure for inducing and recording long-term potentiation (LTP), a form of synaptic plasticity heavily dependent on AMPA receptor function, in the hippocampus of an anesthetized rodent. This methodology can be adapted for studying the effects of locally applied this compound.

1. Animal Preparation:

- Anesthetize a male Wistar rat or C57BL/6 mouse with urethane (1.5 g/kg, intraperitoneal injection).

- Mount the animal in a stereotaxic frame.

- Maintain body temperature at 37°C using a heating pad.

- Perform a craniotomy to expose the brain region of interest (e.g., the hippocampus).

2. Electrode Placement:

- Stimulating Electrode: Place a bipolar stimulating electrode in the Schaffer collateral pathway (e.g., coordinates from bregma for a rat: AP -3.5 mm, ML 2.5 mm, DV 2.5-3.0 mm).

- Recording Electrode: Place a glass microelectrode filled with artificial cerebrospinal fluid (aCSF) in the stratum radiatum of the CA1 region (e.g., coordinates from bregma for a rat: AP -2.8 mm, ML 1.8 mm, DV 2.5-3.0 mm) to record field excitatory postsynaptic potentials (fEPSPs).[4]

- Drug Delivery (optional for this compound application): A microinjection cannula can be placed adjacent to the recording electrode for local drug delivery.

3. Electrophysiological Recording:

- Deliver baseline test pulses (e.g., 0.1 Hz) to the stimulating electrode to evoke fEPSPs. The stimulus intensity should be set to elicit a response that is approximately 50% of the maximal fEPSP amplitude.

- Record a stable baseline for at least 20-30 minutes.

- LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).

- Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.

4. Data Analysis:

- Measure the slope of the initial phase of the fEPSP.

- Normalize the fEPSP slope to the average baseline value.

- Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.

Intracerebroventricular (ICV) Administration of this compound

This protocol outlines the general steps for administering a substance directly into the cerebral ventricles, which allows for widespread distribution throughout the brain.

1. Cannula Implantation (Chronic Studies):

- Anesthetize the animal and place it in a stereotaxic frame.

- Implant a guide cannula into a lateral ventricle (e.g., coordinates from bregma for a rat: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm).

- Secure the cannula to the skull with dental cement.

- Allow the animal to recover for at least one week.

2. Drug Injection:

- Dissolve this compound in sterile saline or aCSF. The solution should be sterile, pH-neutral, and iso-osmotic.[5]

- On the day of the experiment, gently restrain the animal and insert an injection cannula into the guide cannula.

- Infuse the this compound solution slowly (e.g., 0.5 µL/min) using a microinfusion pump.

- Leave the injection cannula in place for a few minutes after the infusion to allow for diffusion.

3. Post-Injection Monitoring and Analysis:

- Following injection, the animal can be subjected to behavioral testing or prepared for in vivo electrophysiology as described in the previous protocol.

Signaling Pathways and Experimental Workflows

Postsynaptic Signaling Cascade in AMPA Receptor-Mediated Potentiation

Activation of AMPA receptors, particularly those lacking the GluA2 subunit, can lead to calcium influx, which, along with calcium entry through NMDA receptors, initiates a signaling cascade that results in the insertion of more AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.

Caption: Postsynaptic signaling in LTP.

Experimental Workflow for In Vivo Electrophysiology with Drug Administration

This diagram illustrates the logical flow of an experiment designed to test the in vivo effects of this compound on synaptic transmission.

Caption: In vivo electrophysiology workflow.

Conclusion

The activation of AMPA receptors by agonists such as this compound is a fundamental process in synaptic transmission and plasticity. While direct, quantitative in vivo data for exogenously applied this compound is not extensively detailed in the literature, the principles of AMPA receptor function derived from LTP studies and experiments with positive allosteric modulators provide a strong foundation for understanding its potential effects. The experimental protocols and signaling pathways outlined in this guide offer a framework for researchers to investigate the in vivo consequences of this compound administration, which will be crucial for advancing our knowledge of synaptic function and for the development of novel cognitive enhancers and therapeutics for a range of neurological disorders.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Visualizing synaptic plasticity in vivo by large-scale imaging of endogenous AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions between recording technique and AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Septo-Hippocampal Neural Responses in Anesthetized and Behaving Rats by Septal AMPA Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-AMPA and its Impact on Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(α)-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a potent synthetic agonist for the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system (CNS). The biologically active enantiomer is (S)-AMPA, which selectively activates AMPA receptors to induce neuronal depolarization.[1] The (R)-enantiomer of AMPA is comparatively inactive.[1] This guide will focus on the actions of the active (S)-enantiomer, referred to herein as (R)-AMPA as per the topic request, and its profound impact on neuronal excitability. Understanding the precise mechanisms and quantitative effects of this compound is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic signaling.

Activation of AMPA receptors by agonists like this compound leads to the opening of non-selective cation channels, resulting in an influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions.[2] This influx causes a rapid depolarization of the neuronal membrane, which can trigger the firing of action potentials and thus increase neuronal excitability. The modulation of AMPA receptor activity is fundamental to synaptic plasticity, the cellular basis of learning and memory.

This technical guide provides a comprehensive overview of this compound's effects on neuronal excitability, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound and related compounds' interaction with AMPA receptors.

Table 1: Binding Affinity of AMPA Receptor Agonists

| Ligand | Preparation | K_d (nM) | Notes |

| [³H]AMPA | Rat brain membranes | High affinity site: 9, Low affinity site: 2440 | Two independent binding sites were suggested. |

| [³H]AMPA | Washed rat brain membranes | 278 | A single binding site was observed after additional washing. |

| [³H]AMPA | Rat brain membranes | High affinity site: 28, Low affinity site: 500 | Scatchard analysis suggested two sites. |

Note: The specific enantiomer of [³H]AMPA was not always specified in these studies. It is generally assumed that the radiolabeled active enantiomer was used.

Table 2: EC₅₀ Values of AMPA Receptor Agonists

| Agonist | Cell Type | EC₅₀ (µM) | Reference |

| (S)-AMPA | Not specified | 3.5 | |

| AMPA | Cultured rat cortical neurons | 17 | |

| AMPA | Cultured rat spinal cord neurons | 11 | |

| Kainate | Cultured rat cortical neurons | 106 | |

| Kainate | Cultured mouse spinal motor neurons | 35 |

Table 3: Impact of AMPA on Neuronal Excitability

| Parameter | Cell Type | AMPA Concentration | Effect | Reference |

| Membrane Potential | Generic Neuron Model | Not specified | Depolarization from ~-70 mV to ~-55 mV (threshold for action potential) | |

| Firing Pattern | Dopamine Neuron Model | Not specified | Increased spike frequency and fraction of spikes fired in bursts | |

| Spontaneous mEPSCs | Cultured Cortical Neurons | Not specified | Not directly an effect of exogenous AMPA, but reflective of AMPA receptor-mediated synaptic events. |

Signaling Pathways

Activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events that modulate neuronal function. These can be broadly categorized into ionotropic and metabotropic pathways.

Ionotropic Signaling Pathway

The canonical signaling pathway for AMPA receptors is ionotropic, involving the direct flow of ions across the cell membrane upon agonist binding. This rapid influx of cations, primarily Na+, leads to membrane depolarization and an increase in neuronal excitability. For AMPA receptors lacking the edited GluA2 subunit, there is also a significant influx of Ca2+, which can act as a second messenger to activate a variety of downstream signaling cascades.

Metabotropic Signaling Pathway

In addition to their ion channel function, AMPA receptors can also engage in metabotropic signaling, which is independent of ion flux. This involves the activation of intracellular protein kinase cascades. For instance, AMPA receptor stimulation can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects on neuronal excitability. Below are protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrophysiological properties of individual neurons and their responses to this compound.

Objective: To characterize this compound-induced currents and changes in neuronal firing.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass capillaries for patch pipettes.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.

-

Intracellular solution containing (for current-clamp): (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 2 MgCl₂, 4 Na₂-ATP, 0.4 Na₃-GTP (pH adjusted to 7.2-7.3 with KOH).

-

This compound stock solution.

-

Antagonists for other receptors (e.g., APV for NMDA receptors, bicuculline for GABA-A receptors) to isolate AMPA receptor-mediated responses.

Procedure:

-

Prepare neuronal cultures or acute brain slices.

-

Place the preparation in the recording chamber and perfuse with aCSF.

-

Pull patch pipettes with a resistance of 3-7 MΩ.

-

Fill the pipette with intracellular solution.

-

Approach a neuron and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Voltage-Clamp Recordings:

-

Hold the neuron at a negative potential (e.g., -70 mV) to record inward currents.

-

Establish a stable baseline recording.

-

Bath apply or locally perfuse known concentrations of this compound.

-

Record the resulting inward current.

-

To determine the EC₅₀, apply a range of this compound concentrations and plot the dose-response curve.

-

-

Current-Clamp Recordings:

-

Record the resting membrane potential.

-

Apply this compound and measure the change in membrane potential.

-

Inject current to hold the neuron near its firing threshold and apply this compound to observe changes in action potential firing frequency.

-

Calcium Imaging

This technique is used to visualize changes in intracellular calcium concentration in response to this compound, particularly in neurons expressing Ca2+-permeable AMPA receptors.

Objective: To measure this compound-induced calcium influx.

Materials:

-

Primary neuronal cultures.

-

Fluorescence microscope with appropriate filters for the chosen calcium indicator.

-

Calcium indicator dye (e.g., Fura-2 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other imaging buffer.

-

This compound stock solution.

-

Pharmacological agents to block other sources of calcium entry (e.g., voltage-gated calcium channel blockers, NMDA receptor antagonists).

Procedure:

-

Culture neurons on glass coverslips.

-

Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-45 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification.

-

Mount the coverslip in an imaging chamber and perfuse with imaging buffer.

-

Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at ~510 nm.

-

Apply this compound to the cells.

-

Continuously acquire fluorescence images to record the change in intracellular calcium concentration.

-

Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative change in calcium levels.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (K_d) of this compound for its receptor.

Objective: To quantify the binding of radiolabeled this compound to AMPA receptors.

Materials:

-

Cell membranes from brain tissue or cells expressing AMPA receptors.

-

Radiolabeled this compound (e.g., --INVALID-LINK---AMPA).

-

Unlabeled this compound for competition assays.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes.

-

Incubate the membranes with increasing concentrations of radiolabeled this compound (for saturation binding) or a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound (for competition binding).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

For saturation binding, plot the amount of bound radioligand against the concentration of free radioligand and fit the data to determine K_d and B_max (receptor density).

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC₅₀, from which the K_i can be calculated.

Conclusion

This compound, the active (S)-enantiomer, is an invaluable tool for probing the function of AMPA receptors and their role in neuronal excitability. Its ability to potently and selectively activate these receptors allows for the detailed investigation of fast excitatory neurotransmission and synaptic plasticity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study the multifaceted impact of this compound on neuronal function. A thorough understanding of these mechanisms is paramount for advancing our knowledge of brain function and for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Path Forward: A Technical Guide to the Downstream Signaling of (R)-AMPA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling pathways activated by the selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonist, (R)-AMPA. Understanding these intricate molecular cascades is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. While direct quantitative data for this compound is limited in publicly available literature, the pathways detailed herein represent the consensus downstream effects of AMPA receptor agonism.

Core Signaling Cascades of AMPA Receptor Activation

Activation of AMPA receptors by agonists like this compound initiates a rapid influx of sodium ions, and in the case of calcium-permeable AMPA receptors (CP-AMPARs), calcium ions. This initial depolarization triggers a cascade of intracellular signaling events crucial for synaptic plasticity, gene expression, and cell survival. The primary pathways implicated are the Ras-ERK and PI3K-Akt-mTOR cascades.

The Ras-ERK-CREB Pathway: A Conduit for Synaptic Plasticity and Neuroprotection

The Ras-ERK pathway is a critical signaling cascade that translates synaptic activity into long-term changes in neuronal function. Low levels of Ras activation preferentially stimulate the extracellular signal-regulated kinase (ERK) pathway.[1] Activation of this pathway is essential for many forms of synaptic plasticity, including long-term potentiation (LTP).[1]

Upon AMPA receptor activation, the influx of calcium can lead to the activation of Ras, a small GTPase. Activated Ras then initiates a phosphorylation cascade, activating Raf, which in turn activates MEK (MAPK/ERK kinase).[2] MEK then phosphorylates and activates ERK1 and ERK2.[2] Activated ERK translocates to the nucleus, where it phosphorylates and activates the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB is a key transcription factor that promotes the expression of genes involved in synaptic growth and plasticity, such as brain-derived neurotrophic factor (BDNF).

The PI3K-Akt-mTOR Pathway: Regulating Protein Synthesis and Cell Survival

The PI3K-Akt-mTOR pathway is another major signaling cascade activated by AMPA receptors, playing a crucial role in cell growth, proliferation, survival, and protein synthesis. Higher levels of Ras activity can lead to the activation of the PI3K-Akt pathway. Activation of this pathway is also implicated in the neuroprotective effects of AMPA receptor modulation.

Following AMPA receptor activation, PI3K (phosphatidylinositol 3-kinase) can be activated, leading to the phosphorylation of PIP2 to PIP3. PIP3 serves as a docking site for Akt (also known as protein kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt has several downstream targets, including the mammalian target of rapamycin (mTOR). The mTOR pathway is a central regulator of protein synthesis, and its activation is required for the expression of synaptic proteins and synaptogenesis. Akt can also phosphorylate and inactivate glycogen synthase kinase 3β (GSK3β), a kinase involved in various cellular processes, including apoptosis and inflammation.

Quantitative Data Summary

The following table summarizes quantitative data from studies on AMPA receptor signaling. It is important to note that these studies did not specifically use this compound as the agonist; however, they provide valuable insights into the quantitative aspects of AMPA receptor-mediated signaling.

| Pathway Component | Change upon AMPA Receptor Activation | Cell Type/Model | Agonist Used | Reference |

| p-ERK1/2 | Increased | Rat Hippocampal CA1 Neurons | AMPA + PEPA | |

| p-CREB | Increased | Rat Hippocampal CA1 Neurons | AMPA + PEPA | |

| BDNF expression | Increased | Rat Hippocampal CA1 Neurons | AMPA + PEPA | |

| p-Akt | Increased | Rat Hippocampal CA1 Neurons | AMPA + PEPA | |

| p-mTOR | Increased | Rat Primary Hippocampal Neurons | LY341495 | |

| p-p70S6K | Increased | Rat Primary Hippocampal Neurons | LY341495 | |

| p-4E-BP1 | Increased | Rat Primary Hippocampal Neurons | LY341495 |

Detailed Experimental Protocols

Western Blotting for Signaling Protein Phosphorylation

Objective: To quantify the change in phosphorylation status of key signaling proteins (e.g., ERK, Akt, CREB, mTOR) following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture primary neurons or a suitable neuronal cell line to an appropriate density. Treat the cells with this compound at various concentrations and for different time points. A vehicle control should be included.

-

Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ERK) overnight at 4°C.

-